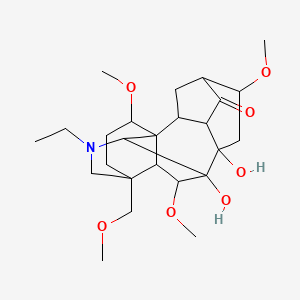
3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde
Vue d'ensemble
Description
“3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde” is a chemical compound with the molecular formula C10H10O5 . It has an average mass of 210.183 Da and a monoisotopic mass of 210.052826 Da . This compound is found in a variety of plants.
Synthesis Analysis
The synthesis of methoxybenzaldehydes, including “3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde”, has been a focus of research in recent years . The biosynthetic route involves the formation of benzaldehyde via benzoic acid from cinnamate, followed by the addition of a ‘methoxy’ group .Molecular Structure Analysis
The molecular structure of “3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde” consists of 10 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms . It has a density of 1.4±0.1 g/cm3, a boiling point of 382.9±42.0 °C at 760 mmHg, and a flash point of 153.5±21.4 °C .Physical And Chemical Properties Analysis
“3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde” has a vapour pressure of 0.0±0.9 mmHg at 25°C and an enthalpy of vaporization of 65.6±3.0 kJ/mol . It has a molar refractivity of 53.5±0.3 cm3, and its polar surface area is 84 Å2 .Applications De Recherche Scientifique
Synthesis and Industrial Applications
3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde is closely related to 4-Methoxysalicylaldehyde, a compound with a range of industrial applications in the preparation of various organic compounds, drugs, and therapeutic agents. A method for synthesizing 4-Methoxysalicylaldehyde involves selective monomethylation of 2,4-dihydroxybenzaldehyde, leading to a higher yield using cost-effective reagents. This method minimizes the production of dimethylation products, making it an efficient approach for industrial applications (Jin, Zhang, Yan, & Ma, 2012).
Synthesis of Chalcone Derivatives and Antioxidant Activity
Research on halogenated vanillin derivatives, including 3-chloro-4-hydroxy-5-methoxybenzaldehyde and 3-bromo-4-hydroxy-5-methoxybenzaldehyde, revealed their antioxidant properties. These compounds were synthesized through various methods, such as chlorination and bromination of vanillin, and then tested for their antioxidant activities. This suggests the potential of related compounds, like 3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde, in developing antioxidants (Rijal, Haryadi, & Anwar, 2022).
Applications in Molecular Imaging
A study on [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde, an isotopically labelled compound, highlights its use as a probe in the synthesis of biologically relevant molecules. Its efficient synthesis from a non-aromatic precursor, incorporating a 13C label for molecular imaging, indicates potential applications in biomedical research and molecular imaging technologies (Collins, Paley, Tozer, & Jones, 2016).
Research on Aromatic Aldehydes
Studies on aromatic aldehydes, including 4-methoxybenzaldehyde, involve their oxidation using H2O2 catalyzed by ruthenium (III) chloride. Such research provides insights into chemical reactions involving similar compounds and can inform the synthesis and manipulation of 3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde for various applications (Tandon, Baboo, Singh, & Gayatri, 2006).
Orientations Futures
Methoxybenzaldehydes, including “3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde”, have been the focus of research due to their significant medicinal properties and industrial importance . Future research may focus on fully exploring the biosynthetic route of these compounds and their medicinal properties .
Propriétés
IUPAC Name |
3-acetyl-2,6-dihydroxy-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-5(12)9-8(15-2)3-7(13)6(4-11)10(9)14/h3-4,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOURIOWCMYPGGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C(=C1O)C=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346280 | |
| Record name | 3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde | |
CAS RN |
52117-67-6 | |
| Record name | 3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,7-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B1594900.png)

![methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate](/img/structure/B1594902.png)

![Disodium 8-[[3,3'-dimethoxy-4'-[[4-[[(p-tolyl)sulphonyl]oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-7-hydroxynaphthalene-1,3-disulphonate](/img/structure/B1594907.png)

![Methyl 2-[(2-methylpentylidene)amino]benzoate](/img/structure/B1594911.png)


